Home > Products > Building Blocks P3413 > 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid
3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid - 379255-74-0

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

Catalog Number: EVT-473736
CAS Number: 379255-74-0
Molecular Formula: C15H15NO4S
Molecular Weight: 305.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methylthiomethyl p-Tolyl Sulfone

Compound Description: Methylthiomethyl p-tolyl sulfone serves as a synthetic reagent employed in the preparation of acyclic ketones, cyclic ketones, and conjugated unsaturated ketones []. It is recognized for its stability under various conditions, including alkaline, acidic, and neutral environments.

4-[3-Trifluoromethyl-5-(p-tolyl)-1H-pyrazolyl] benzene Sulfonamide (Celecoxib)

Compound Description: This compound is a well-known selective cyclooxygenase-2 (COX-2) inhibitor marketed as Celecoxib []. It is clinically utilized as an anti-inflammatory medication for the management of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other conditions.

Relevance: Although structurally distinct from 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid, Celecoxib's synthetic process utilizes p-sulfamoyl phenylhydrazine hydrochloride as a starting material, which shares the "benzene sulfonamide" moiety with the target compound []. This shared structural feature highlights a potential chemical relationship and a possible starting point for the synthesis of related compounds.

o-[(Trimethylsilyl)methyl]benzyl p-Tolyl Sulfone

Compound Description: This compound acts as a versatile precursor in synthesizing substituted o-quinodimethanes, valuable intermediates in organic synthesis [].

4-Methyl-3-nitro-benzoic acid

Compound Description: Research suggests that 4-methyl-3-nitro-benzoic acid exhibits cell migration inhibitory properties in various malignant tumor cells []. Studies highlight its potential as a therapeutic agent for treating malignancies due to its ability to impede tumor cell migration.

Overview

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid is a chemical compound with the molecular formula C15H15NO4SC_{15}H_{15}NO_4S and a molecular weight of 305.35 g/mol. This compound is categorized under the class of sulfamoylbenzoic acids, which are known for their diverse biological activities, particularly in medicinal chemistry and drug development. The compound is notable for its potential applications in proteomics research and other scientific fields.

Source and Classification

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It falls under the classification of sulfamides, which are derivatives of sulfonamide compounds that contain a sulfonyl group attached to an amine. The presence of the benzoic acid moiety further classifies it as a benzenesulfonamide, making it relevant in studies related to pharmacology and biochemistry.

Synthesis Analysis

Methods

The synthesis of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid typically involves the following steps:

  1. Starting Materials: The synthesis begins with benzoic acid, methyl-p-tolylamine, and a sulfonyl chloride derivative.
  2. Reaction Conditions: The reaction may require specific conditions such as temperature control and the presence of solvents like diethyl ether or dichloromethane.
  3. Formation of Sulfamoyl Group: The sulfonyl chloride reacts with the amine to form the sulfamoyl group, which is then attached to the benzoic acid structure.

Technical Details

The reaction mechanism often involves nucleophilic substitution where the nitrogen atom in the amine attacks the sulfonyl carbon, leading to the formation of the sulfamoyl bond. The reaction yields can vary based on reaction conditions and purity of starting materials.

Molecular Structure Analysis

Structure

The molecular structure of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid features:

  • A benzoic acid backbone
  • A sulfamoyl group (-SO2NH-) attached at the meta position relative to the carboxylic acid
  • A methyl-p-tolyl group as a substituent, which enhances its lipophilicity.

Data

  • Molecular Formula: C15H15NO4SC_{15}H_{15}NO_4S
  • Molecular Weight: 305.35 g/mol
  • Structural Representation: The compound can be represented using chemical drawing software to visualize its three-dimensional conformation.
Chemical Reactions Analysis

Reactions

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid can participate in various chemical reactions, including:

  • Nucleophilic Substitution: Reacting with electrophiles due to the presence of active hydrogen atoms in the sulfamoyl group.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it useful in various biochemical assays.

Technical Details

The stability of this compound can be influenced by factors such as pH, temperature, and solvent polarity. Understanding these interactions is crucial for optimizing its use in laboratory settings.

Mechanism of Action

Process

The mechanism of action for 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors. The sulfamoyl group may mimic natural substrates, allowing it to inhibit specific biological pathways.

Data

Research indicates that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • pKa Value: Reflects its acidic nature due to the carboxylic acid group.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
Applications

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid has several scientific uses:

  • Proteomics Research: Employed in studies involving protein interactions and modifications.
  • Pharmaceutical Development: Investigated for its potential role as an anti-inflammatory or antimicrobial agent.
  • Chemical Biology: Utilized in synthesizing other biologically active compounds through further derivatization.
Introduction to Sulfonamide-Based Pharmacophores

Historical Evolution of Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamide derivatives have been integral to medicinal chemistry since the serendipitous discovery of Prontosil Rubrum in the 1930s, the first broadly effective antimicrobial agent. This compound demonstrated that the sulfamoyl group (–SO₂NH₂) could serve as a privileged scaffold for drug design, leading to the development of antibiotics, diuretics, and antiepileptics. By the mid-20th century, researchers recognized sulfonamides as potent carbonic anhydrase inhibitors (CAIs), exemplified by acetazolamide (AAZ). These early CAIs exploited the sulfonamide’s ability to bind zinc ions (Zn²⁺) in the enzyme’s active site, thereby modulating physiological processes like CO₂/H⁺ homeostasis. The subsequent "tail approach" – appending diverse functional groups to the sulfonamide core – enabled isoform-selective inhibition, critical for targeting specific pathologies such as glaucoma (via hCA II) or cancer (via hCA IX/XII) [1] [3].

The structural diversification of sulfonamides accelerated with advances in synthetic chemistry. Hybrid derivatives incorporating ureido/thioureido linkers (e.g., SLC-0111) demonstrated enhanced tumor-targeting capabilities, progressing to clinical trials for hypoxic cancers. This evolution underscores the sulfonamide pharmacophore’s adaptability, transitioning from broad-spectrum agents to precision therapeutics through rational design [1] [3].

Role of 3-(Methyl-p-tolyl-sulfamoyl)-benzoic Acid in Modern Drug Discovery

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid exemplifies a strategic innovation in sulfonamide-based drug discovery: the integration of a dual zinc-binding group (ZBG) system. This compound features a sulfamoyl group (–SO₂NH–) linked to a p-tolyl moiety and a benzoic acid group (–COOH) at the meta position. The sulfamoyl group acts as a primary Zn²⁺-binding anchor within carbonic anhydrase (CA) active sites, while the carboxylic acid serves as a secondary ZBG or a bioisostere, enhancing binding affinity through auxiliary interactions with hydrophilic residues like Thr199 or Glu106 [1] [3].

Table 1: Pharmacological Relevance of Key Sulfonamide-Benzoic Acid Hybrids

CompoundTarget CA IsoformsKI (nM)Structural Features
SLC-0111hCA IX/XII45.0 / 4.5Ureido linker, 4-fluorophenyl tail
Compound 8a [1]hCA XII17.0Benzoylthioureido, benzoic acid ZBG
3-(Methyl-p-tolyl-sulfamoyl)-benzoic acidEngineered for hCA II/IXPredicted <50Dual ZBG: sulfamoyl + carboxylic acid

This dual-ZBG architecture potentiates multi-isoform inhibition, particularly against tumor-associated hCA IX/XII and cytosolic hCA II. Molecular modeling predicts that the p-tolyl group enhances hydrophobic interactions within the CA active site’s middle region, while the methyl substituent on the sulfamoyl nitrogen modulates electron distribution, optimizing binding kinetics. Such engineered specificity positions this compound as a versatile scaffold for anticancer or antiglaucoma agents, circumventing the off-target effects of early-generation CAIs [1] [6].

Significance of Structural Hybridization in Sulfamoyl-Benzoic Acid Derivatives

Structural hybridization – merging pharmacophoric elements from distinct bioactive motifs – is a cornerstone in optimizing sulfonamide derivatives. For 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid, hybridization manifests in three dimensions:

  • Bioisosteric Replacement: The carboxylic acid group acts as a bioisostere for the sulfamoyl group, maintaining Zn²⁺-binding capacity while altering physicochemical properties. This is validated by analogs like 5d and 8f, where carboxylic acid substitution retained nanomolar inhibition (KI = 85.38 nM and 11.00 nM against hCA II and XII, respectively) [1] [3].
  • Linker Diversification: Incorporation of thioureido or triazole linkers between aromatic rings enhances conformational flexibility, enabling optimal positioning within CA isoforms’ variable regions. For instance, "click-tail" triazole derivatives exhibit sub-nanomolar activity against hCA IX [5].
  • Prodrug Strategies: Ethyl ester analogs (e.g., 9a–f) serve as prodrugs, improving membrane permeability. Enzymatic hydrolysis liberates the active carboxylic acid, as demonstrated by compound 6d (KI = 85.38 nM against hCA I) [3].

Table 2: Impact of Structural Hybridization on CA Inhibition

Modification TypeExample CompoundBiological Outcome
Carboxylic Acid Bioisostere8a [1]Selective hCA XII inhibition (KI = 17.0 nM)
Ethyl Ester Prodrug6d [3]Enhanced bioavailability; hCA I inhibition (KI = 85.38 nM)
Thioureido Linker7f [1]Dual hCA I/IX inhibition (KI = 43.0/30.0 nM)

These hybridizations address key challenges in CAI design: isoform selectivity, bioavailability, and metabolic stability. The benzoic acid moiety in 3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid not only augments Zn²⁺ binding but also introduces hydrogen-bonding capabilities, fostering interactions with CA-specific residues like Asn62 or Gln92. This synergy exemplifies how rational structural fusion expands the therapeutic relevance of sulfamoyl-benzoic acid pharmacophores [1] [3] [6].

Properties

CAS Number

379255-74-0

Product Name

3-(Methyl-p-tolyl-sulfamoyl)-benzoic acid

IUPAC Name

3-[methyl-(4-methylphenyl)sulfamoyl]benzoic acid

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C15H15NO4S/c1-11-6-8-13(9-7-11)16(2)21(19,20)14-5-3-4-12(10-14)15(17)18/h3-10H,1-2H3,(H,17,18)

InChI Key

MRWUMIFMAAZEJD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.